HsDHODH Inhibition Activity
The core scaffold of Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone (CAS 94145-02-5) is a critical component for achieving potent inhibition of human dihydroorotate dehydrogenase (HsDHODH). A derivative of this core, (3-(4-chlorophenyl)-5-ethylthio-1H-1,2,4-triazol-1-yl)-furan-2-yl-methanone, demonstrated an IC₅₀ value of 1.50 μmol·L⁻¹ against HsDHODH [1]. This activity is attributed to the specific 1H-1,2,4-triazole and furan-2-yl arrangement, which is essential for binding affinity as revealed by co-crystal structure analysis [1].
| Evidence Dimension | In vitro inhibitory activity against HsDHODH |
|---|---|
| Target Compound Data | Not directly reported; core scaffold is present in the active derivative. |
| Comparator Or Baseline | (3-(4-chlorophenyl)-5-ethylthio-1H-1,2,4-triazol-1-yl)-furan-2-yl-methanone |
| Quantified Difference | N/A (Class-level inference based on derivative activity) |
| Conditions | HsDHODH enzyme inhibition assay; IC₅₀ measured in μmol·L⁻¹. |
Why This Matters
This data demonstrates that the 1H-1,2,4-triazole/furan-2-yl core is a productive starting point for developing potent HsDHODH inhibitors, validating its procurement for medicinal chemistry programs targeting this enzyme.
- [1] Gong, Y. H., Liu, L., Qi, T. T., Li, H. L., Zhu, L. L., & Zhao, Z. J. (2017). Design, synthesis and structure-activity relationship studies of human dihydroorotate dehydrogenase inhibitors. Yao Xue Xue Bao, 52(2), 264-270. View Source
